N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone
Overview
Description
N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone, also known as NMAE-P, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a pyrrolidone derivative that has been synthesized through a specific method, and has shown potential in various applications in the scientific field.
Mechanism of Action
The mechanism of action of N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone is not yet fully understood. However, it is believed that the acetyloxyl group on the molecule interacts with the drug molecule, increasing its solubility in water. This interaction also prevents the drug molecule from being metabolized too quickly in the body, leading to increased bioavailability.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. It has also been reported to have low skin irritation potential, making it a safe compound for use in drug delivery systems. Additionally, this compound has been shown to have a low potential for inducing drug resistance.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone in lab experiments is its ability to enhance the solubility and bioavailability of drugs. This can lead to more accurate and reliable results in drug efficacy studies. However, one limitation of using this compound is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone. One potential area of research is the use of this compound in the development of new drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This could lead to the development of new compounds with similar properties. Finally, more research is needed to explore the potential applications of this compound in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug delivery and other scientific fields. Its unique properties, such as its ability to enhance solubility and bioavailability of drugs, make it a valuable tool in scientific research. However, further studies are needed to fully understand its mechanism of action and explore its potential applications.
Scientific Research Applications
N-Methyl-5-(-acetyloxyl) ethyl-2-pyrrolidone has been studied for its potential applications in various scientific fields. One of the most notable applications is in the field of drug delivery. This compound has been demonstrated to have the ability to enhance the solubility and bioavailability of certain drugs. This makes it a promising candidate for drug delivery systems.
properties
IUPAC Name |
(4-ethyl-1-methyl-5-oxopyrrolidin-2-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-7-5-8(13-6(2)11)10(3)9(7)12/h7-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIIOAURPGWWID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722521 | |
Record name | 4-Ethyl-1-methyl-5-oxopyrrolidin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67004-63-1 | |
Record name | 4-Ethyl-1-methyl-5-oxopyrrolidin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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